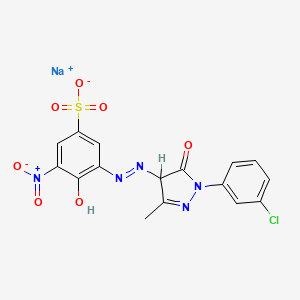
Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate: is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) which is linked to aromatic rings. This specific compound is notable for its vibrant color and is used in various applications, including biological staining and as a pH indicator.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate typically involves a multi-step process:
Formation of the pyrazole ring: This step involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid.
Azo coupling reaction: The pyrazole derivative is then subjected to an azo coupling reaction with 4-hydroxy-5-nitrobenzenesulphonic acid in an alkaline medium to form the final azo dye compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of chalcone and p-hydrazinobenzenesulfonamide hydrochloride are synthesized and stored.
Continuous flow reactors: These reactors are used to maintain consistent reaction conditions and improve yield.
Purification: The final product is purified using crystallization and filtration techniques to ensure high purity and quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium dithionite or zinc in acidic conditions.
Substitution: Concentrated sulfuric acid for sulfonation, and nitric acid for nitration.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
科学的研究の応用
Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate has several scientific research applications:
Biological Staining: Used as a stain in histology and cytology to highlight structures in biological tissues.
pH Indicator: Utilized in analytical chemistry as a pH indicator due to its color change properties in different pH environments.
Antimicrobial Studies: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Antioxidant Research: Studied for its antioxidant properties and potential to scavenge free radicals.
作用機序
The compound exerts its effects primarily through its azo group and aromatic rings:
Biological Staining: The azo group interacts with cellular components, leading to selective staining of tissues.
pH Indicator: The compound undergoes structural changes in response to pH variations, resulting in color changes.
Antimicrobial Action: The compound disrupts microbial cell walls and inhibits enzyme activity, leading to cell death.
Antioxidant Action: The compound donates electrons to neutralize free radicals, preventing oxidative damage to cells.
類似化合物との比較
Similar Compounds
Sodium 4-((2-hydroxy-1-naphthyl)azo)benzenesulfonate: Another azo dye used in biological staining and as a pH indicator.
Sodium 2-((4-nitrophenyl)azo)-1-naphthol-4-sulfonate: Known for its use in dyeing textiles and as a pH indicator.
Sodium 4-((4-nitrophenyl)azo)benzenesulfonate: Utilized in analytical chemistry for its colorimetric properties.
Uniqueness
Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate is unique due to its specific structural features:
Chlorophenyl Group: Enhances its antimicrobial and antioxidant properties.
Pyrazole Ring: Contributes to its stability and reactivity in various chemical reactions.
Nitro and Sulfonate Groups: Provide additional sites for chemical modifications and enhance its solubility in water.
特性
CAS番号 |
84912-12-9 |
|---|---|
分子式 |
C16H11ClN5NaO7S |
分子量 |
475.8 g/mol |
IUPAC名 |
sodium;3-[[1-(3-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H12ClN5O7S.Na/c1-8-14(16(24)21(20-8)10-4-2-3-9(17)5-10)19-18-12-6-11(30(27,28)29)7-13(15(12)23)22(25)26;/h2-7,14,23H,1H3,(H,27,28,29);/q;+1/p-1 |
InChIキー |
HBSUOVGJEQNENL-UHFFFAOYSA-M |
正規SMILES |
CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)S(=O)(=O)[O-])[N+](=O)[O-])O)C3=CC(=CC=C3)Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




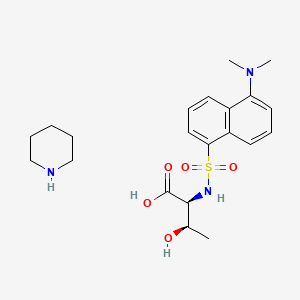
![[(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12713435.png)

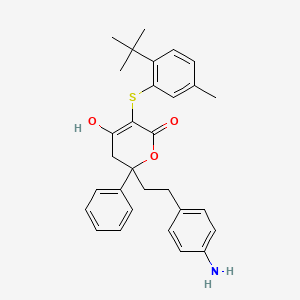
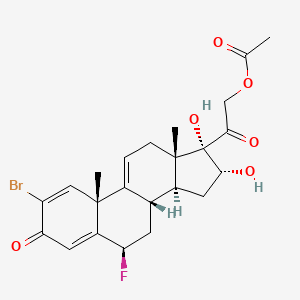
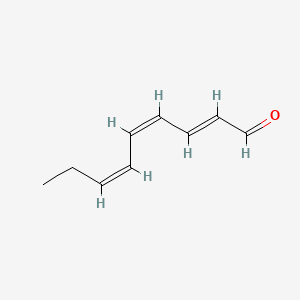

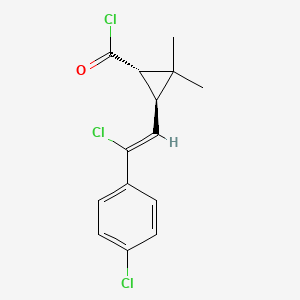
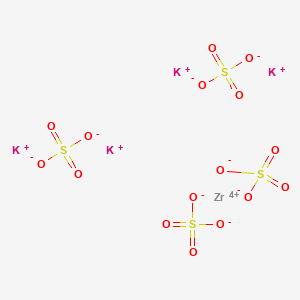
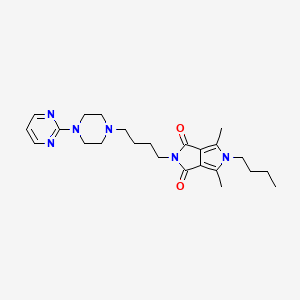
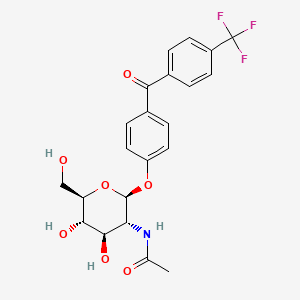
![zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride](/img/structure/B12713498.png)
